molecular formula C13H22N2O4 B1374417 Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1160247-03-9

Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1374417
CAS No.: 1160247-03-9
M. Wt: 270.32 g/mol
InChI Key: QKXMLYAKUCFKGQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[55]undecane-9-carboxylate is a chemical compound with the molecular formula C13H22N2O4 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact mechanism may vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
  • Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness

Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective .

Biological Activity

Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS Number: 1160247-03-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H22N2O4
  • Molecular Weight : 270.33 g/mol
  • Purity : ≥97%

The biological activity of this compound is largely attributed to its interaction with various receptors and pathways involved in physiological processes:

  • GABA Receptor Modulation : Research indicates that compounds related to the diazaspiro series, including tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane derivatives, exhibit activity as GABA_A receptor antagonists. This modulation can influence neurotransmission and has implications for treating conditions such as anxiety and epilepsy .
  • Cell Signaling Pathways : The compound has been implicated in modulating immune responses and cell signaling pathways, which may be beneficial in treating inflammatory diseases and immune disorders .
  • Pain Management : Some studies suggest that these compounds could be effective in managing pain through their action on central nervous system pathways .

Therapeutic Applications

The potential therapeutic applications of tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane include:

  • Obesity Treatment : The compound may play a role in appetite regulation and energy metabolism, making it a candidate for obesity treatment .
  • Psychiatric Disorders : Given its interaction with GABA_A receptors, it may also be explored for treating anxiety and other psychotic disorders .

Study 1: GABA_A Receptor Antagonism

A study published in the Journal of Medicinal Chemistry investigated the binding affinities of various diazaspiro compounds at GABA_A receptors. The results indicated that certain structural modifications significantly enhanced receptor antagonism, suggesting that tert-butyl 2-oxo-4-oxa derivatives could serve as lead compounds for developing new anxiolytic drugs .

CompoundBinding Affinity (nM)Activity
Compound A50Antagonist
Tert-butyl derivative30Antagonist

Study 2: Immune Modulation

Another research effort focused on the immunomodulatory effects of diazaspiro compounds. It was found that these compounds could alter macrophage activity, enhancing their ability to combat infections while also modulating T cell responses, which could be beneficial in autoimmune conditions .

Study 3: Pain Relief Mechanism

In a pharmacological evaluation, tert-butyl 2-oxo derivatives demonstrated significant analgesic effects in animal models. The mechanism was linked to their action on central pain pathways, indicating potential for development as analgesics .

Properties

IUPAC Name

tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-4-13(5-7-15)9-18-8-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXMLYAKUCFKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
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